molecular formula C6H12O3 B076366 (2R,5S)-2,5-dimethoxyoxolane CAS No. 13269-48-2

(2R,5S)-2,5-dimethoxyoxolane

Cat. No. B076366
CAS RN: 13269-48-2
M. Wt: 132.16 g/mol
InChI Key: GFISDBXSWQMOND-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-2,5-dimethoxyoxolane is a cyclic ether that is widely used in various scientific research applications. This compound has several unique properties that make it an attractive choice for many researchers.

Mechanism Of Action

The mechanism of action of (2R,5S)-2,5-dimethoxyoxolane is not well understood. However, it is believed that this compound works by stabilizing the structure of various organic and biological molecules. This stabilization is thought to occur due to the unique properties of the cyclic ether structure of (2R,5S)-2,5-dimethoxyoxolane.

Biochemical And Physiological Effects

(2R,5S)-2,5-dimethoxyoxolane has several biochemical and physiological effects. This compound is known to be a potent cryoprotectant for biological samples. It is also known to be a good solvent for various biochemical reactions.

Advantages And Limitations For Lab Experiments

(2R,5S)-2,5-dimethoxyoxolane has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability. This makes it an ideal solvent for various organic and biochemical reactions. Another advantage is its low toxicity, which makes it safe to use in many different experimental settings.
One of the main limitations of (2R,5S)-2,5-dimethoxyoxolane is its high cost. This can make it difficult for researchers with limited budgets to use this compound in their experiments. Another limitation is its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research involving (2R,5S)-2,5-dimethoxyoxolane. One possible direction is the development of new synthesis methods that are more efficient and cost-effective. Another possible direction is the exploration of new scientific research applications for this compound. Finally, there is also potential for the development of new derivatives of (2R,5S)-2,5-dimethoxyoxolane that have even more unique properties and applications.

Synthesis Methods

(2R,5S)-2,5-dimethoxyoxolane can be synthesized using several different methods. One of the most common methods is the reaction of 2-methoxyethanol and formaldehyde in the presence of a catalyst such as sodium hydroxide. Another method involves the reaction of 2-methoxyethanol and acetaldehyde in the presence of a strong acid catalyst such as sulfuric acid. The yields of these methods are typically high, and the purity of the resulting product is also high.

Scientific Research Applications

(2R,5S)-2,5-dimethoxyoxolane has several scientific research applications. One of the most common applications is in the field of organic chemistry. This compound is often used as a solvent for various organic reactions. It is also used as a reagent in the synthesis of various organic compounds.
Another important application of (2R,5S)-2,5-dimethoxyoxolane is in the field of biochemistry. This compound is often used as a cryoprotectant for biological samples. It is also used as a solvent for various biochemical reactions.

properties

CAS RN

13269-48-2

Product Name

(2R,5S)-2,5-dimethoxyoxolane

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(2S,5R)-2,5-dimethoxyoxolane

InChI

InChI=1S/C6H12O3/c1-7-5-3-4-6(8-2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

GFISDBXSWQMOND-OLQVQODUSA-N

Isomeric SMILES

CO[C@@H]1CC[C@@H](O1)OC

SMILES

COC1CCC(O1)OC

Canonical SMILES

COC1CCC(O1)OC

Origin of Product

United States

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